Selectivity Ratio for HDAC6 vs. HDAC1: HPB vs. Tubastatin A and Nexturastat A
HPB demonstrates an IC50 of 31 nM for HDAC6 and 1133 nM for HDAC1, yielding a 36.5-fold selectivity for HDAC6. In contrast, Tubastatin A exhibits a substantially higher selectivity of 1093-fold (15 nM vs. 16.4 µM) . Nexturastat A is even more selective, with a reported >190-fold selectivity (IC50 5 nM) over other HDACs [1]. HPB's intermediate selectivity provides a balanced window, enabling potent HDAC6 inhibition while maintaining measurable activity on class I HDACs, which may be desirable in certain oncology contexts.
| Evidence Dimension | Fold-selectivity for HDAC6 over HDAC1 |
|---|---|
| Target Compound Data | 36.5-fold (IC50: HDAC6=31 nM, HDAC1=1133 nM) |
| Comparator Or Baseline | Tubastatin A: 1093-fold; Nexturastat A: >190-fold |
| Quantified Difference | HPB is ~30-fold less selective than Tubastatin A; selectivity is ~5-fold lower than Nexturastat A |
| Conditions | Recombinant human HDAC6 and HDAC1 enzymatic assays |
Why This Matters
This selectivity difference is critical when designing experiments to probe HDAC6-specific functions without complete ablation of class I HDAC activity.
- [1] Nexturastat A | HDAC6 inhibitor | Datasheet. (n.d.). Adooq Bioscience. Retrieved from https://www.adooq.com/nexturastat-a.html View Source
